CK0106023 - 336115-72-1

CK0106023

Catalog Number: EVT-265377
CAS Number: 336115-72-1
Molecular Formula: C30H32BrClN4O2
Molecular Weight: 596.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CK0106023, chemically known as CK0106023, is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as kinesin-5 or kinesin spindle protein, KSP) [, , ]. It is classified as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing conformational changes that inhibit enzyme activity []. This compound has garnered significant interest in scientific research, particularly in the field of cancer biology, due to its ability to disrupt cell division and potentially serve as an antitumor agent [, , , , , ].

Monastrol

Compound Description: Monastrol is a 4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivative identified as the first small-molecule inhibitor of kinesin spindle protein (Eg5) []. It exhibits moderate allosteric inhibition of Eg5 (IC50 = 30 μM) and binds approximately 12 Å away from the nucleotide-binding site of the protein []. Monastrol induces conformational changes in Eg5, triggering both local and distal structural modifications throughout the motor domain [].

Relevance: Monastrol serves as a significant reference point for developing more potent and specific Eg5 inhibitors, including CK0106023. While both compounds target Eg5, CK0106023 demonstrates significantly higher potency compared to Monastrol [].

Terpendole E

Compound Description: Terpendole E is another Eg5 inhibitor, demonstrating an IC50 value of 14.6 μM [].

Relevance: Similar to Monastrol, Terpendole E provides a comparative benchmark for assessing the potency and efficacy of CK0106023 as an Eg5 inhibitor. The significantly lower IC50 value of CK0106023 highlights its superior inhibitory activity against Eg5 compared to Terpendole E [].

S-trityl-L-cysteine

Compound Description: S-trityl-L-cysteine is an Eg5 inhibitor with an IC50 value of 1.0 μM [].

Relevance: The identification of S-trityl-L-cysteine as an Eg5 inhibitor contributes to understanding the structure-activity relationship of compounds targeting this protein. While S-trityl-L-cysteine shows greater potency compared to Monastrol and Terpendole E, CK0106023 remains a more effective Eg5 inhibitor [].

HR22C16

Compound Description: HR22C16 is an Eg5 inhibitor exhibiting an IC50 value of 0.8 μM [].

Relevance: HR22C16 represents another step towards developing highly potent Eg5 inhibitors. Although it displays strong inhibitory activity against Eg5, CK0106023 maintains a higher level of potency [].

Thiazolo[3,2-a]pyrimidine derivatives

Compound Description: A series of thiazolo[3,2-a]pyrimidine derivatives, bearing a benzimidazole moiety, have been synthesized and investigated for their anticancer activity and inhibitory effects on Aurora A kinase and KSP []. Compounds 6e and 6k within this series emerged as the most active against various cancer cell lines, demonstrating superior efficacy compared to CK0106023 []. Additionally, these compounds exhibited potent dual inhibition of both KSP and Aurora A kinase [].

Tetrahydro-β-carboline derivatives

Compound Description: Several novel tetrahydro-β-carboline derivatives have been explored as potential KSP inhibitors and antitumor agents []. Compounds 8 and 9 within this series exhibited promising KSP inhibitory activity and demonstrated better antitumor activity compared to CK0106023 in lung (A549) and stomach (AGS) cancer cell lines [].

Overview

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide, also known as CK0106023, is a potent and specific inhibitor of kinesin spindle protein, also referred to as human Eg5. This compound is classified under quinazoline derivatives and has shown significant potential in cancer research due to its ability to induce mitotic arrest in various human tumor cell lines. The molecular formula of this compound is C30H32BrClN4O2, and it has a molecular weight of 596.0 g/mol.

Synthesis Analysis

The synthesis of CK0106023 involves several key steps that integrate various chemical reactions to construct the quinazoline scaffold. The general approach includes:

  1. Formation of the Quinazoline Core: The synthesis often begins with the condensation of appropriate anilines and isatoic anhydrides or anthranilic acids, leading to the formation of the 4-oxoquinazoline structure.
  2. Substituent Introduction: Subsequent steps involve the introduction of benzyl and bromo groups through nucleophilic substitutions or electrophilic aromatic substitutions.
  3. Final Coupling: The final product is obtained by coupling the synthesized quinazoline derivative with a dimethylaminopropyl group, typically using coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate.

This multi-step synthesis allows for the careful control of substituents on the quinazoline ring, which is crucial for its biological activity.

Data:

  • Molecular Formula: C30H32BrClN4O2
  • Molecular Weight: 596.0 g/mol
  • CAS Number: 336115-72-1

The structure features a quinazoline core with multiple functional groups that enhance its biological activity.

Chemical Reactions Analysis

CK0106023 undergoes various chemical reactions that are essential for its synthesis and functionality:

  1. Nucleophilic Substitution: The introduction of bromo and dimethylamino groups often involves nucleophilic substitution reactions where nucleophiles attack electrophilic centers on aromatic rings.
  2. Electrophilic Aromatic Substitution: This reaction type is crucial for modifying the aromatic systems within the compound, allowing for the introduction of various substituents that can affect its biological properties.
  3. Coupling Reactions: The final steps typically involve coupling reactions where the quinazoline derivative is combined with other moieties to form the complete structure.

These reactions are carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

CK0106023 functions primarily as an inhibitor of kinesin spindle protein, which plays a critical role in mitotic spindle assembly during cell division. Its mechanism of action can be summarized as follows:

  1. Binding to Kinesin Spindle Protein: CK0106023 binds specifically to kinesin spindle protein, disrupting its function.
  2. Induction of Mitotic Arrest: By inhibiting kinesin spindle protein activity, CK0106023 prevents proper mitotic spindle formation, leading to cell cycle arrest in metaphase.
  3. Antitumor Activity: This disruption results in significant antitumor effects as it impedes tumor cell proliferation.

Preclinical studies have demonstrated that CK0106023 can cause mitotic arrest and growth inhibition in various human tumor cell lines, validating its potential as an anticancer therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles or electrophiles during synthesis but is relatively inert under neutral conditions.

Relevant data indicate that modifications to the structure can significantly impact both solubility and biological efficacy.

Applications

CK0106023 has several scientific applications, particularly in cancer research:

  1. Antitumor Agent: It has been extensively studied for its ability to inhibit tumor growth through its action on kinesin spindle protein.
  2. Research Tool: As a specific inhibitor of kinesin spindle protein, it serves as a valuable tool for studying mitosis and cell division mechanisms in cancer biology.
  3. Potential Therapeutic Candidate: Given its efficacy in preclinical models, CK0106023 is being explored further for potential clinical applications in treating various cancers.

Properties

CAS Number

336115-72-1

Product Name

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide

IUPAC Name

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide

Molecular Formula

C30H32BrClN4O2

Molecular Weight

596.0 g/mol

InChI

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3

InChI Key

PZVLDHUUSWUATQ-UHFFFAOYSA-N

SMILES

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br

Solubility

Soluble in DMSO, not in water

Synonyms

CK0106023; CK 0106023; CK0106023

Canonical SMILES

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.